4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one is a complex organic compound notable for its unique structure and functional groups. This compound belongs to the category of silyl ethers, which are characterized by the presence of silicon atoms bonded to oxygen. It is primarily utilized in organic synthesis and materials science due to its reactivity and ability to form various derivatives.
The compound is synthesized through a multi-step process involving several key reactions, including aldol condensation and ether formation. Its molecular formula is , with a molecular weight of 242.39 g/mol. The compound's CAS number is 676164-90-2, and it is recognized in chemical databases for its applications in research and industry .
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can be classified as:
The synthesis of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of protective groups during synthesis is crucial for preventing unwanted side reactions.
The molecular structure of 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one features:
Property | Value |
---|---|
CAS Number | 676164-90-2 |
Molecular Formula | C12H22O3Si |
Molecular Weight | 242.39 g/mol |
IUPAC Name | 4-[but-3-enoxy(dimethyl)silyl]oxyhex-5-en-2-one |
Canonical SMILES | CC(=O)CC(C=C)OSi(C)OCCC=C |
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and products formed, allowing for diverse synthetic applications.
The mechanism of action for 4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one involves:
This unique interaction capability allows the compound to influence various biochemical pathways and molecular targets.
The compound exhibits typical characteristics associated with silyl ethers, including:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Reactivity | Reacts with nucleophiles |
These properties make it suitable for various applications in organic synthesis and materials science.
4-({(But-3-en-1-yl)oxysilyl}oxy)hex-5-en-2-one has several scientific uses:
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 1910-41-4
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9